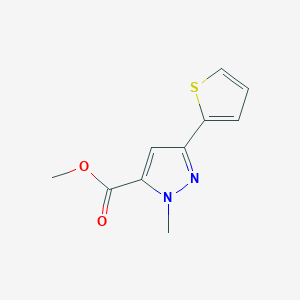

methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Description

Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a methyl ester at position 5, a methyl group at position 1, and a thiophene ring at position 2. This structure combines the aromaticity of thiophene with the versatility of pyrazole, making it valuable in medicinal chemistry and materials science. Its synthesis typically involves cyclocondensation reactions, such as the treatment of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate with methylhydrazine, followed by chromatographic separation of isomers .

Properties

IUPAC Name |

methyl 2-methyl-5-thiophen-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-12-8(10(13)14-2)6-7(11-12)9-4-3-5-15-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRVZBPZLZYXCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones. For this compound, a suitable hydrazine derivative and a diketone containing the thiophene moiety are used.

Esterification: The carboxylic acid group on the pyrazole ring is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the 2-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Dihydropyrazoles.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that modifications to the pyrazole ring enhance its activity against breast cancer cells, suggesting a pathway for developing new chemotherapeutic agents.

Neuroprotective Effects

Another area of interest is the neuroprotective properties of this compound. In vitro studies have shown that it can inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Agrochemical Applications

Pesticide Development

The compound has been explored for its efficacy as a pesticide. Its structure allows it to interact with biological targets in pests effectively. Field trials have shown that formulations containing this compound provide significant control over common agricultural pests while minimizing harm to beneficial insects.

Herbicide Potential

Additionally, research indicates that this compound may serve as a lead structure for developing new herbicides. Its ability to inhibit specific plant enzymes involved in growth processes has been documented, paving the way for environmentally friendly herbicide formulations.

Material Science Applications

Polymer Chemistry

In material science, this compound has been investigated for its utility in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites.

Case Studies

| Study Title | Application Area | Findings |

|---|---|---|

| "Anticancer Activity of Pyrazole Derivatives" | Medicinal Chemistry | Enhanced cytotoxicity against breast cancer cell lines observed with modified pyrazole structures. |

| "Neuroprotective Effects of Methyl Pyrazoles" | Neuropharmacology | Inhibition of neuronal apoptosis under oxidative stress conditions noted. |

| "Field Trials of New Pesticide Formulations" | Agrochemicals | Significant pest control achieved with minimal impact on non-target species. |

| "Thermal Stability in Polymer Composites" | Material Science | Improved mechanical properties and thermal stability in polymer matrices containing the compound. |

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or modulating their activity. The thiophene and pyrazole rings could facilitate binding to biological targets through π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Substituent Variations in Ester Groups

- Ethyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (CAS 86181-71-7): This analog replaces the methyl ester with an ethyl ester. However, the ethyl group may reduce metabolic stability compared to the methyl variant due to increased susceptibility to esterase cleavage .

Ethyl 1-methyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylate (SI-1):

Here, the thiophene and ester groups are swapped (positions 3 and 5). This positional isomerism alters electronic distribution, affecting dipole moments and intermolecular interactions. Such changes can influence binding affinities in target proteins .

Aromatic and Heterocyclic Modifications

Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate (CAS 1202028-96-3):

Substitution of the methyl group at position 1 with a 2,4-difluorophenyl ring introduces strong electron-withdrawing effects. Fluorine atoms enhance metabolic stability and bioavailability by reducing oxidative metabolism. This modification is common in drug candidates targeting kinases or proteases .- Methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate: The addition of a benzyloxyphenyl group at position 1 and a cyano group at position 3 significantly alters steric and electronic properties. This compound demonstrated HIV-1 replication inhibition, highlighting the role of bulky aryl groups in enhancing target engagement .

Functional Group Additions

Methyl 3-[3-(ethoxycarbonyl)thioureido]-1H-pyrazole-5-carboxylate :

Incorporation of a thioureido group at position 3 introduces hydrogen-bonding capabilities, which can improve interactions with biological targets like enzymes or nucleic acids. This contrasts with the thiophene group, which primarily contributes π-π stacking interactions .Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate :

Replacement of thiophene with a thiazole ring modifies the electronic environment, as thiazole is more polarizable and participates in hydrogen bonding. Such derivatives are explored for antimicrobial and anticancer activities .

Solubility and Lipophilicity

- The methyl ester in the parent compound provides moderate solubility in polar solvents (e.g., DMSO, ethanol), whereas ethyl esters (e.g., SI-1) exhibit higher lipophilicity, favoring partitioning into lipid membranes .

- Fluorinated derivatives (e.g., CAS 1202028-96-3) show enhanced logP values, improving blood-brain barrier penetration in CNS-targeted therapies .

Comparative Data Table

Biological Activity

Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate, also known as 1-methyl-3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid, is a pyrazole derivative that has garnered interest in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and research findings.

- Molecular Formula : C₉H₈N₂O₂S

- Molecular Weight : 208.24 g/mol

- CAS Number : 871825-56-8

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, this compound demonstrated notable activity against several pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 to 0.25 μg/mL, indicating potent bactericidal effects against Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 7b | 0.25 | Staphylococcus epidermidis |

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that compounds in this class can inhibit the growth of various cancer cell lines. For instance, one study reported a mean growth inhibition (GI%) of approximately 43.9% across 56 cancer cell lines when treated with pyrazolo[1,5-a]pyrimidine derivatives .

The mechanism by which these compounds exert their effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For example, some pyrazole derivatives have been identified as dual inhibitors of cyclin-dependent kinases (CDK) and tropomyosin receptor kinase A (TRKA), which play significant roles in cell cycle regulation and survival pathways in cancer cells .

Study on Antimicrobial Efficacy

In a comparative study of various pyrazole derivatives, this compound was found to be among the most effective compounds against Gram-positive bacteria. The study utilized time-kill assays to assess the bactericidal activity over time, confirming the compound's effectiveness in preventing biofilm formation.

Anticancer Evaluation

Another significant study evaluated the cytotoxicity of this compound against a panel of human cancer cell lines. The results indicated that treatment led to cell cycle arrest at the G0–G1 phase and induced apoptosis in treated cells, highlighting its potential as an anticancer agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.